6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Chemical Transformations and Synthesis
Research on pyrimidinones, including compounds similar to 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine, indicates their utility in chemical transformations. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into various substituted amino and chloro pyrimidine derivatives (Botta et al., 1985). These derivatives have potential in the synthesis of a wide range of chemicals and pharmaceuticals.
Pharmacological Applications
The pyrimidine structure is pivotal in pharmacological research. Compounds like 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which share a structural similarity with this compound, have been found to exhibit significant antihypertensive activity (Bennett et al., 1981).
Anticancer Properties
Research on structurally related pyrimidine derivatives shows potential in anticancer applications. For instance, the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated moderate anticancer activity (Lu Jiu-fu et al., 2015).
Antiangiogenic Potential
Pyrimidine derivatives have been explored for their antiangiogenic effects, which are crucial in cancer treatment. A study on various synthetic compounds derived from 4-chloro-6-methoxy- N,N-dimethyl pyrimidin-2-amine, a compound related to this compound, showed significant results in antiangiogenic properties (Jafar & Hussein, 2021).
Antifungal Effects
Certain pyrimidine derivatives, closely related to this compound, have exhibited notable antifungal effects. For example, derivatives like 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine have shown significant activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Synthesis of Novel Compounds
Pyrimidine derivatives serve as precursors in the synthesis of novel compounds. The work involving 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, related to the chemical , leads to the development of new pyrimidine derivatives with potential biological activities (Jafar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit acaricidal activity, suggesting that the compound may target organisms such as mites .
Pharmacokinetics
Similar compounds containing trifluoroethyl sulfur groups have been reported to exhibit improved lipophilic pharmacokinetic properties , which could potentially enhance the bioavailability of 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might disrupt energy production within the cell, leading to cell death .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
6-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRMZUTYCSVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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